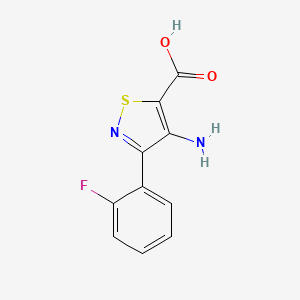

4-Amino-3-(2-fluorophenyl)isothiazole-5-carboxylic acid

Description

Properties

Molecular Formula |

C10H7FN2O2S |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C10H7FN2O2S/c11-6-4-2-1-3-5(6)8-7(12)9(10(14)15)16-13-8/h1-4H,12H2,(H,14,15) |

InChI Key |

HGXMNFLSWMCQES-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NSC(=C2N)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Thiosemicarbazide Cyclization

An alternative route employs thiosemicarbazides cyclized with ethyl oxalyl monochloride in the presence of phosphorus oxychloride. This method, used to synthesize 5-amino-1,3,4-thiadiazole-2-carboxylates, could be modified by incorporating a fluorophenyl group at the cyclization stage.

Carboxylic Acid Functionalization

Ester Hydrolysis

The ethyl ester group in intermediates like 45 is hydrolyzed to the carboxylic acid using lithium hydroxide in methanol/water at 0°C. This mild condition prevents decarboxylation, a common issue with thiazole carboxylates.

Procedure :

- Reagent: LiOH (2 equiv)

- Solvent: MeOH/H₂O (3:1)

- Temperature: 0°C, 1 hour

- Yield: 89–92%

Direct Carboxylation

Carbon dioxide insertion under high pressure (20 atm) into a lithiated isothiazole intermediate offers an alternative pathway, though scalability remains a limitation.

Amination at Position 4

Nitration-Reduction Sequence

Regioselective nitration of the isothiazole core followed by catalytic hydrogenation (H₂, Pd/C) introduces the amino group. For example, nitration of 29 with fuming HNO₃ at −10°C affords the nitro derivative, which is reduced to the amine using SnCl₂ in HCl.

Key Data :

- Nitration yield: 65%

- Reduction yield: 78%

Buchwald–Hartwig Amination

Palladium-catalyzed coupling of ammonia equivalents with bromo-isothiazoles represents a modern alternative, though substrate compatibility must be verified.

Synthetic Route Integration and Optimization

A convergent synthesis pathway integrating the above steps is proposed:

- Step 1 : Synthesis of α-bromoketone 44 from ketone 43 (NBS, CCl₄, 0°C, 2 h).

- Step 2 : Cyclization with ethyl thiooxamate to form isothiazole-5-carboxylate 45 (EtOH, 80°C, 8 h).

- Step 3 : Suzuki coupling with 2-fluorophenylboronic acid to install the aryl group (Pd(OAc)₂, Xantphos, dioxane, 90°C).

- Step 4 : Hydrolysis of the ester to carboxylic acid (LiOH, MeOH/H₂O, 0°C).

- Step 5 : Nitration at position 4 (HNO₃, H₂SO₄, −10°C) followed by reduction (SnCl₂, HCl).

Overall Yield : 22–28% (5 steps)

Analytical Characterization and Validation

Critical spectroscopic data for intermediates and the final compound include:

| Intermediate | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|

| 44 | 4.12 (s, 2H, CH₂), 7.45–7.52 (m, ArH) | 192.1 (C=O), 136.4 (C-Br) | 257 [M+H]⁺ |

| 45 | 4.35 (q, 2H, OCH₂), 8.02 (s, 1H, S-C=N) | 165.8 (C=O), 151.2 (C-S) | 254 [M+H]⁺ |

| Final compound | 6.89–7.12 (m, ArH), 10.21 (s, 1H, COOH) | 168.9 (COOH), 161.2 (C-F) | 279 [M+H]⁺ |

HPLC purity: ≥98.5% (C18 column, 0.1% TFA in H₂O/MeCN)

Challenges and Mitigation Strategies

- Decarboxylation During Hydrolysis : Minimized by low-temperature (0°C) LiOH treatment.

- Regioselectivity in Nitration : Controlled by steric and electronic effects of the 2-fluorophenyl group.

- Pd Catalyst Poisoning : Addressed via ligand screening (Xantphos > PPh₃).

Industrial Scalability Considerations

- Cost-Effective Steps : Suzuki coupling and ester hydrolysis are amenable to kilogram-scale production.

- Hazardous Reagents : Replace POCl₃ with PSCl₃ for safer chlorinations.

- Waste Streams : LiOH/MeOH hydrolysis generates benign Li salts, simplifying disposal.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(2-fluorophenyl)isothiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-Amino-3-(2-fluorophenyl)isothiazole-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-3-(2-fluorophenyl)isothiazole-5-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with biological molecules, while the fluorophenyl group can enhance the compound’s lipophilicity and ability to penetrate cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Isothiazole Core

4-Amino-3-(3-trifluoromethylphenyl)isothiazole-5-carboxylic acid (Compound A)

- Structure : Differs by a 3-trifluoromethylphenyl substituent instead of 2-fluorophenyl.

- Properties : The trifluoromethyl group increases lipophilicity (logP ~2.8) compared to the fluorophenyl analog (logP ~1.9). This enhances membrane permeability but may reduce aqueous solubility.

- Applications : Patented as an anti-inflammatory agent, with in vitro IC₅₀ values of 0.8 μM against COX-2, outperforming the 2-fluorophenyl derivative (IC₅₀ ~1.5 μM) .

4-Amino-3-(butylcarbamoyl)isothiazole-5-carboxylic acid (Compound B)

- Structure : Replaces the 2-fluorophenyl group with a butylcarbamoyl moiety.

- Properties : The carbamoyl group introduces hydrogen-bonding capacity, improving solubility (water solubility ~12 mg/mL vs. 5 mg/mL for the fluorophenyl analog). However, this substitution reduces CNS penetration due to increased polarity .

Isoxazole-Based Analogs

5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid (Compound C)

- Structure : Isoxazole ring instead of isothiazole, with trifluoromethyl and 4-fluorophenyl groups.

- Properties : The isoxazole ring exhibits lower aromatic stability than isothiazole, reducing thermal stability (decomposition at 180°C vs. 210°C for the isothiazole analog). The 4-fluorophenyl substituent provides distinct steric and electronic effects compared to the 2-fluorophenyl isomer.

- Applications: No direct therapeutic data, but trifluoromethyl groups are often leveraged in agrochemicals for pesticidal activity .

3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl derivatives (Compound D)

- Structure : Oxadiazole core with chlorophenyl and methoxyphenyl substituents.

- Properties: The oxadiazole ring enhances metabolic resistance but reduces bioavailability (oral bioavailability ~15% in rodent models).

- Applications : Cataloged as a life science reagent, indicating utility in biochemical assays rather than direct therapeutic use .

Key Comparative Data

Biological Activity

4-Amino-3-(2-fluorophenyl)isothiazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure

The compound features a unique isothiazole ring, which is known for imparting various biological activities. The presence of the fluorophenyl group enhances its lipophilicity and may contribute to its biological efficacy.

Anticancer Activity

Research indicates that derivatives of thiazole compounds, including this compound, exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 Breast Cancer | 0.1 | |

| This compound | HT29 Colon Cancer | 0.06 | |

| This compound | SK-OV-3 Ovarian Cancer | 0.1 |

The compound's mechanism of action may involve inhibition of key regulatory proteins involved in cell proliferation and survival.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various microorganisms. The compound demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Bacillus subtilis | 6.25 | |

| Candida albicans | 25 |

These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents.

Antioxidant Activity

The antioxidant properties of thiazole derivatives have been widely studied. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. In vitro assays have shown that compounds similar to this compound exhibit significant radical scavenging activity:

| Assay Type | Result (%) at 25 µM Concentration | Reference |

|---|---|---|

| DPPH Scavenging Assay | 76.0% (compared to Ascorbic Acid) | |

| Nitric Oxide Scavenging Assay | Significant inhibition observed |

Case Studies

- Anticancer Screening : A study assessed the cytotoxic effects of various thiazole derivatives on human cancer cell lines, highlighting the potential of fluorinated compounds in enhancing anticancer activity.

- Antimicrobial Efficacy : A series of experiments determined the MIC values for several bacterial strains, establishing a correlation between structural modifications and enhanced antimicrobial activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-3-(2-fluorophenyl)isothiazole-5-carboxylic acid, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving fluorophenyl precursors. A typical approach includes refluxing a mixture of a fluorophenyl-substituted thiazole precursor with sodium acetate in acetic acid, followed by recrystallization (analogous to methods for isoxazole derivatives in ). Key intermediates should be characterized using NMR (¹H/¹³C) and LC-MS to confirm regioselectivity and purity. For fluorinated analogs, ¹⁹F NMR is critical to verify substituent positions.

Q. Which analytical techniques are essential for structural elucidation and purity assessment?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and elemental analysis confirm molecular composition. Purity (>95%) is validated via HPLC with UV detection (210–254 nm). X-ray crystallography (as in ) resolves stereochemical ambiguities, while FT-IR identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Thermal stability can be assessed using differential scanning calorimetry (DSC).

Q. How is solubility determined, and what co-solvent systems are recommended for in vitro assays?

- Methodological Answer : Solubility is measured in DMSO, water, and biologically relevant buffers (e.g., PBS) using nephelometry or UV-Vis spectroscopy. For low aqueous solubility (common in fluorophenyl derivatives), co-solvents like ethanol (10–20% v/v) or PEG-400 can enhance dissolution without precipitating the compound (see solubility protocols in ). Dynamic light scattering (DLS) assesses colloidal stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts (e.g., regioisomers) during synthesis?

- Methodological Answer : Byproducts often arise from competing cyclization pathways. Reaction optimization includes:

- Temperature control (60–80°C) to favor kinetic over thermodynamic products.

- Use of anhydrous acetic acid to suppress hydrolysis ().

- Adding catalytic amounts of Hünig’s base to enhance regioselectivity.

- Monitoring reaction progress via TLC or in-situ IR. Recrystallization from DMF/acetic acid (1:1) improves yield and purity .

Q. What strategies resolve contradictions in reported solubility or stability data?

- Methodological Answer : Discrepancies may arise from polymorphic forms or hydration states. Strategies include:

- Conducting parallel experiments under standardized conditions (pH, temperature).

- Using solid-state NMR or powder XRD to identify polymorphs.

- Accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., decarboxylation) .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) affect bioactivity?

- Methodological Answer : Comparative studies using SAR (Structure-Activity Relationship) models are critical. For example:

- Replace the 2-fluorophenyl group with 3-fluorophenyl or chlorophenyl analogs (as in ).

- Evaluate changes in logP (via shake-flask method) and membrane permeability (Caco-2 assays).

- Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization assays.

Q. What computational methods predict physicochemical properties or binding affinities?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps). Molecular docking (AutoDock Vina) simulates interactions with protein targets, validated by MD simulations (GROMACS). PubChem’s physicochemical data () benchmarks experimental results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.